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Introduction
Botryococcus braunii is a green colonial microalga renowned for its capacity to produce and

accumulate substantial quantities of liquid hydrocarbons, which can constitute 30-40% of its dry

weight.[1] These hydrocarbons, particularly the triterpenes known as botryococcenes

produced by the B race, are valuable precursors for biofuels and other high-value chemicals.

This document provides detailed application notes and protocols for the successful cultivation

of Botryococcus braunii with a focus on maximizing botryococcene yield.

Optimal Growth Conditions
Optimizing environmental parameters is critical for achieving high biomass and botryococcene
productivity. The ideal conditions can vary slightly between different strains, but general

guidelines are summarized below.

Table 1: Optimal Growth Conditions for Botryococcus braunii
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Parameter Optimal Range Notes

Temperature 23-25°C
Growth rate is highest at 23°C

for some strains.[1][2]

Light Intensity 60-100 W/m² Can be strain-dependent.[2]

Photoperiod
12-16 hours light : 12-8 hours

dark

A 16:8 hour light:dark cycle

has been shown to be

effective.[3]

Salinity 0-0.15 M NaCl

Growth is greatest at a salinity

of 0.15 M NaCl for certain

strains.[1][2]

pH 6.5-7.5 The optimal pH is around 7.[4]

Carbon Dioxide
0.3-2.0% (v/v) CO₂ enriched

air

CO₂ enrichment can

significantly shorten mass

doubling time.[2][5]

Culture Media
Several media formulations have been successfully used for the cultivation of Botryococcus

braunii. The choice of medium can significantly impact biomass and hydrocarbon production.

Modified Chu 13 and BG-11 media are commonly employed.[2][4][6]

Table 2: Composition of Common Culture Media for Botryococcus braunii
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Component
Chu 13 Medium (Modified)
[7]

BG-11 Medium[4][8]

Macronutrients

Ca(NO₃)₂·4H₂O - -

KNO₃ 3.95 mM -

NaNO₃ - 1.5 g/L

K₂HPO₄ 602 µM 0.04 g/L

MgSO₄·7H₂O 811 µM 0.075 g/L

CaCl₂·2H₂O 734.0 µM 0.036 g/L

Citric Acid - 0.006 g/L

Ferric Ammonium Citrate - 0.006 g/L

Na₂EDTA·2H₂O 50 µM 0.001 g/L

Na₂CO₃ - 0.02 g/L

Micronutrients (Trace Metal

Solution)

H₃BO₃ 43.26 µM 2.86 mg/L

MnSO₄·4H₂O 7.94 µM -

MnCl₂·4H₂O - 1.81 mg/L

ZnSO₄·7H₂O 0.76 µM 0.222 mg/L

CuSO₄·5H₂O 0.32 µM 0.079 mg/L

CoSO₄·7H₂O 0.32 µM -

Na₂MoO₄·2H₂O 0.25 µM 0.39 mg/L

Co(NO₃)₂·6H₂O - 0.0494 mg/L
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Protocol for Isolation and Establishment of Axenic
Cultures
This protocol is adapted from serial dilution and plating techniques.[3]

Workflow for Isolation of Botryococcus braunii

Collect Water Sample from Natural Habitat

Serial Dilution of the Water Sample

Spread Dilutions onto Agar Plates (Chu-13 Medium)

Incubate Plates under Optimal Conditions

Identify and Isolate Single Green Colonies

Transfer Single Colony to Liquid Medium

Incubate and Scale-up Culture

Click to download full resolution via product page

Caption: Workflow for isolating Botryococcus braunii.
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Sample Collection: Collect water samples from freshwater bodies where B. braunii is likely to

be present.

Serial Dilution: Perform a series of tenfold dilutions of the collected water sample in sterile

culture medium.

Plating: Spread 100 µL of each dilution onto agar plates containing solidified Chu-13 or BG-

11 medium.

Incubation: Incubate the plates under optimal light and temperature conditions (e.g., 23°C,

60 W/m², 16:8h light:dark cycle).

Colony Isolation: After 2-4 weeks, observe the plates under a microscope and identify

characteristic green, pyramid-shaped colonies of B. braunii.

Liquid Culture Initiation: Aseptically pick a single, well-isolated colony using a sterile loop or

needle and transfer it to a test tube or small flask containing 10-20 mL of sterile liquid culture

medium.

Culture Scale-up: Once growth is established, progressively transfer the culture to larger

volumes of medium.

Protocol for Cultivation for High Botryococcene Yield
Media Preparation: Prepare the desired culture medium (e.g., modified Chu 13 or BG-11)

and sterilize by autoclaving.

Inoculation: Inoculate the sterile medium with a healthy, actively growing starter culture of B.

braunii to an initial cell density of approximately 10-20% (v/v).

Incubation: Cultivate the culture in a photobioreactor or flask under the optimal conditions

outlined in Table 1. Provide continuous gentle agitation or aeration with CO₂-enriched air to

ensure uniform light distribution and gas exchange.

Monitoring Growth: Monitor the culture growth by measuring the optical density at 750 nm or

by determining the dry cell weight. The culture typically enters the exponential growth phase

after a few days.
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Harvesting: Harvest the cells during the late exponential or early stationary phase of growth

for maximum hydrocarbon content. Harvesting can be achieved by centrifugation or filtration.

Protocol for Botryococcene Extraction
A significant portion of the botryococcene is located in the extracellular matrix, which allows

for non-destructive extraction methods.

Workflow for Botryococcene Extraction

Harvest B. braunii Biomass

Optional: Heat Treatment (100°C, 10 min)

Resuspend Biomass in Heptane with Glass Beads

Vortex Vigorously for 15 min

Centrifuge to Separate Phases

Collect Supernatant (Heptane with Botryococcene)

Quantify Botryococcene
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Click to download full resolution via product page

Caption: Workflow for botryococcene extraction.

Harvest Biomass: Centrifuge the culture at 5000 rpm for 10 minutes and collect the cell

pellet.

Optional Heat Treatment: For increased extraction efficiency, the wet biomass can be

incubated at 100°C for 10 minutes.[9]

Solvent Extraction: Resuspend a known amount of the wet biomass (e.g., 1 gram) in 10 mL

of heptane. Add an equal weight of 0.5 mm glass beads.[9]

Cell Disruption: Vortex the mixture at maximum speed for 15 minutes. This mechanical

agitation disrupts the colonies and releases the extracellular hydrocarbons into the solvent.

[9]

Phase Separation: Centrifuge the mixture to separate the heptane phase (upper layer

containing botryococcenes) from the cell debris and aqueous phase (lower layer).

Collection: Carefully collect the upper heptane phase for quantification.

Protocol for Botryococcene Quantification
A direct spectrophotometric method can be used for the quantification of botryococcenes.[10]

[11]

Spectrophotometric Measurement: Measure the absorbance of the heptane extract at 190

nm using a UV-Vis spectrophotometer. Use pure heptane as a blank.

Calculation: Calculate the concentration of botryococcene using the Beer-Lambert law and

a specific extinction coefficient. The molar extinction coefficient for botryococcenes in

heptane at 190 nm is approximately 90 ± 5 mM⁻¹ cm⁻¹.[10][11]

Strategies to Enhance Botryococcene Yield
Nutrient Limitation: Nitrogen deficiency can promote lipid and hydrocarbon accumulation.[2]

However, sufficient nitrogen is required for initial biomass growth. A two-stage cultivation
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strategy, with an initial nutrient-replete phase for biomass accumulation followed by a

nitrogen-depleted phase for hydrocarbon production, can be effective.

Strain Selection: Different strains of B. braunii exhibit significant variations in growth rates

and hydrocarbon profiles. Strain selection is a crucial step for maximizing the yield of desired

botryococcenes.

CO₂ Supplementation: Enriching the air supply with 0.3-2.0% CO₂ can significantly enhance

photosynthetic efficiency and biomass productivity, leading to higher overall hydrocarbon

yields.[2][5]

Mixotrophic Cultivation: Supplementing the culture medium with an organic carbon source,

such as molasses, can increase biomass and lipid content.[5]

Biosynthetic Pathway of Botryococcenes
The biosynthesis of botryococcenes follows the mevalonate (MVA) or the methylerythritol

phosphate (MEP) pathway, leading to the formation of the C30 precursor, farnesyl diphosphate

(FPP). Two molecules of FPP are then coupled to form the first C30 botryococcene precursor.

Simplified Botryococcene Biosynthesis Pathway
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Glyceraldehyde-3-phosphate + Pyruvate
(MEP Pathway)

Isopentenyl Diphosphate (IPP)

Acetyl-CoA
(MVA Pathway)

Farnesyl Diphosphate (FPP)
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Botryococcenes
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Caption: Simplified botryococcene biosynthesis pathway.

By following these protocols and optimization strategies, researchers can effectively cultivate

Botryococcus braunii for the high-yield production of botryococcenes for various

biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Botryococcus braunii - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12783581?utm_src=pdf-body-img
https://www.benchchem.com/product/b12783581?utm_src=pdf-body
https://www.benchchem.com/product/b12783581?utm_src=pdf-body
https://www.benchchem.com/product/b12783581?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Botryococcus_braunii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. Isolation and culturing of B. braunii [bio-protocol.org]

4. cabidigitallibrary.org [cabidigitallibrary.org]

5. Low-cost production of green microalga Botryococcus braunii biomass with high lipid
content through mixotrophic and photoautotrophic cultivation - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. "Cultivation of Botryococcus Braunii for the Production of Hydrocarbons" by Bryan C.
Carroll [open.clemson.edu]

7. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product
formation - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Hydrocarbon productivities in different Botryococcus strains: comparative methods in
product quantification - PMC [pmc.ncbi.nlm.nih.gov]

10. Extracellular terpenoid hydrocarbon extraction and quantitation from the green
microalgae Botryococcus braunii var. Showa - PubMed [pubmed.ncbi.nlm.nih.gov]

11. escholarship.org [escholarship.org]

To cite this document: BenchChem. [Application Notes and Protocols for High
Botryococcene Yield Cultivation of Botryococcus braunii]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12783581#cultivation-of-botryococcus-
braunii-for-high-botryococcene-yield]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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